[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Description
Properties
IUPAC Name |
[5-methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-6,9,15H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVOORLWFWNIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Methoxy-Substituted Aromatic Precursors
- The nitration is performed by treating the methoxy-substituted aromatic intermediate with a mixture of nitric acid and sulfuric acid under low temperature (5–20 °C) to selectively introduce the nitro group at the 2-position relative to the methoxy substituent.
- The reaction is carried out in acetic acid or similar solvents to control regioselectivity and minimize side reactions.
- After nitration, the reaction mixture is quenched with ice water, neutralized with sodium hydroxide, and extracted with ethyl acetate to isolate the nitro-substituted intermediate with yields reported around 90%.
Alkylation to Introduce the 2-Methylbutoxy Substituent
- The alkylation of the phenolic hydroxyl group (at the 4-position) is typically performed using an alkyl halide or equivalent alkylating agent bearing the 2-methylbutyl group.
- This reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- A base such as potassium carbonate, sodium carbonate, or cesium carbonate is used to deprotonate the phenol, facilitating nucleophilic substitution.
- Iodide salts like sodium iodide or potassium iodide serve as catalysts to enhance the reaction rate.
- Aprotic organic solvents such as tetrahydrofuran (THF), acetone, acetonitrile, or N,N-dimethylformamide (DMF) are preferred, with THF often being the solvent of choice.
- The reaction proceeds at reflux or elevated temperatures until completion.
Reduction to Form the Benzyl Alcohol Moiety
- The reduction of a suitable precursor containing a carbonyl or halomethyl group adjacent to the aromatic ring is performed to yield the benzyl alcohol group.
- Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation under mild conditions.
- In some synthetic routes, the nitro group is also reduced to an amine or other functionalities, but for this compound, the nitro group is retained, so selective reduction conditions are applied.
- The reduction step may be preceded by protection or selective functional group transformations to avoid interference.
Representative Reaction Conditions and Yields
Additional Notes from Patent Literature
- Alkylation may also be carried out under Mitsunobu reaction conditions using triphenylphosphine and diethyl azodicarboxylate for more complex substitutions.
- Demethylation of methoxy groups, if required, can be done by heating with strong acids such as hydrobromic acid in glacial acetic acid.
- The use of Lewis acids like aluminum chloride or boron trifluoride can facilitate Friedel-Crafts acylation steps in the synthesis of intermediates.
- The entire synthesis is typically conducted under anhydrous and inert conditions to prevent side reactions and degradation.
Summary Table of Key Reagents and Conditions
| Functional Group Transformation | Reagents/Agents | Catalyst/Base | Solvent(s) | Temperature | Purpose |
|---|---|---|---|---|---|
| Aromatic nitration | HNO3, H2SO4 | None | Acetic acid | 5–20 °C | Introduce nitro group |
| Alkylation (ether formation) | 2-Methylbutyl halide | K2CO3 or Na2CO3, NaI catalyst | THF, DMF, acetone | Reflux/elevated | Attach 2-methylbutoxy group |
| Reduction (carbonyl to alcohol) | NaBH4 or catalytic hydrogenation | None | Alcoholic solvents | 0–25 °C | Form benzyl alcohol |
| Demethylation (if needed) | Hydrobromic acid in glacial acetic acid | None | Glacial acetic acid | Reflux/high temp | Remove methyl groups |
Chemical Reactions Analysis
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde, depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds similar to [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol may exhibit biological activities such as antimicrobial, anti-inflammatory, and antitumor properties. The nitro group in the structure is particularly noteworthy as it can enhance the compound's reactivity towards biological targets.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of nitrophenylmethanol compounds showed significant antimicrobial activity against various bacterial strains. The presence of the nitro group was linked to increased potency, suggesting that this compound could be explored further for its potential as an antimicrobial agent.
Fragrance Development
The compound's unique organoleptic properties make it suitable for use in the fragrance industry. The methoxy and butoxy groups contribute to its scent profile, allowing it to be utilized as a fragrance component in personal care products, air fresheners, and other consumer goods.
Applications in Fragrance Formulations
- Personal Care Products : Incorporated into shampoos, conditioners, and lotions.
- Air Fresheners : Used in formulations for home and automotive air fresheners.
- Perfumes : Acts as a base note or enhancer in various perfume compositions.
Environmental Applications
The compound's properties may also lend themselves to applications in environmental science, particularly in the treatment of wastewater or as a potential biodegradable solvent. Its chemical structure allows for interactions with pollutants, suggesting a role in remediation processes.
Case Study: Wastewater Treatment
Research has indicated that compounds with similar structures can effectively bind heavy metals and organic pollutants in wastewater, facilitating their removal. This suggests that this compound could be evaluated for similar applications.
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Enhanced potency against bacteria |
| Fragrance Development | Personal care products, air fresheners, perfumes | Unique scent profile |
| Environmental Science | Wastewater treatment | Binding pollutants for remediation |
Mechanism of Action
The mechanism of action of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives. For example, if the compound is used as a drug, it may bind to a receptor and modulate its activity, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituent features and inferred properties of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol with key analogs:
Key Observations :
- The 2-methylbutoxy group in the target compound enhances lipophilicity compared to morpholinopropoxy in , which contains a polar morpholine ring. This difference could influence membrane permeability in biological systems.
- The hydroxymethyl group (CH₂OH) distinguishes the target from ethanone-containing analogs (e.g., ), offering hydrogen-bonding capability that may improve solubility or target binding.
- Nitro and methoxy groups are common in analogs (e.g., ), suggesting stability under acidic or oxidative conditions, as nitro groups are electron-withdrawing while methoxy is electron-donating.
Biological Activity
Overview
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol is a complex organic compound characterized by the presence of methoxy, methylbutoxy, and nitrophenyl functional groups. Its structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 277.34 g/mol
- CAS Number : 1443982-12-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group may provide sites for electrophilic attack, leading to various biological responses.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer or inflammation.
- Receptor Modulation : It may act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance:
- Study Findings : A study demonstrated that certain derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be below 100 µg/mL for several strains, indicating potent antimicrobial effects .
| Compound Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 50 |
| Derivative B | Escherichia coli | 75 |
| Derivative C | Bacillus subtilis | 20 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 20 |
Case Studies
- Case Study on Antimicrobial Properties :
- Case Study on Anticancer Effects :
Q & A
Basic Questions
Q. What are the key considerations in designing a synthesis protocol for [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. First, introduce the methoxy group via nucleophilic substitution or Friedel-Crafts alkylation. Next, install the 2-methylbutoxy group using an alkylation agent (e.g., 2-methylbutyl bromide) under basic conditions (e.g., K₂CO₃). Nitration at the ortho position requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Finally, the hydroxymethyl group is introduced via reduction of a carbonyl precursor (e.g., using NaBH₄). Reaction parameters like solvent polarity (e.g., DMF for alkylation), temperature control, and stoichiometric ratios are critical for yield optimization .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions. The methoxy group appears as a singlet (~δ 3.8 ppm), while the nitro group deshields adjacent protons. 2D NMR (e.g., COSY, NOESY) resolves overlapping signals in aromatic regions .
- IR : Confirms functional groups (e.g., O–H stretch ~3400 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing it from structural isomers .
Q. What are the potential applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as a precursor for bioactive molecules. Its nitro group can be reduced to an amine for further coupling (e.g., amide formation). The hydroxymethyl group allows esterification or etherification to enhance bioavailability. In vitro studies suggest potential in targeting enzymes like cyclooxygenase-2 (COX-2) due to structural similarities with known inhibitors .
Advanced Research Questions
Q. How can conflicting NMR data between this compound and its structural isomers be resolved?
- Methodological Answer : Structural isomers (e.g., 3-methoxy-4-nitrobenzyl alcohol) can be differentiated using:
- NOE Correlations : Irradiating the methoxy group in NOESY experiments reveals spatial proximity to specific aromatic protons.
- 13C DEPT-135 : Identifies carbon environments; the 2-methylbutoxy group shows distinct branching patterns in DEPT spectra .
- HPLC with Chiral Columns : Resolves enantiomers if asymmetric centers are present during synthesis .
Q. What strategies optimize the yield of this compound in multi-step synthesis?
- Methodological Answer :
- Step-wise Purification : Use flash chromatography after each step to isolate intermediates, minimizing side reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while methanol improves reduction kinetics .
- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nitro group introduction in biphasic systems .
Q. How does the electron-withdrawing nitro group influence the reactivity of the methanol moiety in further derivatization?
- Methodological Answer : The nitro group meta-directs electrophilic substitution, stabilizing the aromatic ring and reducing nucleophilicity of the hydroxymethyl group. To enhance reactivity:
- Protection/Deprotection : Protect the –OH group (e.g., as a TMS ether) before functionalizing the ring.
- Reductive Conditions : Convert the nitro group to an amine (–NH₂) using H₂/Pd-C, which activates the ring for subsequent reactions (e.g., diazotization) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproduce Synthesis : Verify purity via HPLC (>95%) and elemental analysis.
- Control Crystallization : Use slow evaporation in mixed solvents (e.g., EtOAc/hexane) to obtain consistent crystal forms .
- Cross-Validate Spectra : Compare with structurally analogous compounds (e.g., 4-Methoxy-2-nitrophenol derivatives) to identify artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
